![molecular formula C23H21N5O4 B2458940 methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate CAS No. 1251576-52-9](/img/structure/B2458940.png)

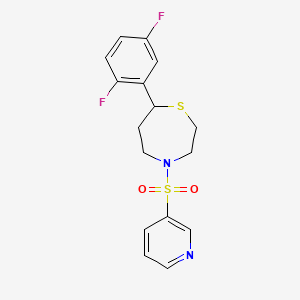

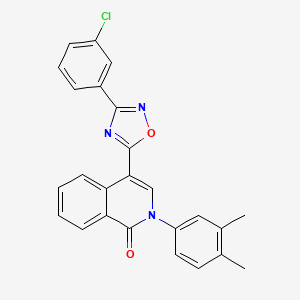

methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions of dibenzoylacetylene and triazole derivatives . The exact methodology would depend on the specific substituents and functional groups present in the target molecule .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. It likely contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of fused triazole . Further analysis would require more specific information or computational modeling .Applications De Recherche Scientifique

Heterocyclic Synthesis Applications

- The compound serves as a reagent in synthesizing various heterocyclic systems, including fused pyrimidinones and pyrazoline derivatives. These processes involve complex reactions facilitating the creation of compounds with potential as pharmacological agents due to their unique structures and properties (R. Toplak et al., 1999), (B. Stanovnik et al., 1990).

Molecular Docking and Screening

- Novel pyridine and fused pyridine derivatives, synthesized from related compounds, have shown promising results in molecular docking screenings towards GlcN-6-P synthase, indicating potential biological activities. These compounds also exhibited antimicrobial and antioxidant activity, highlighting their utility in medicinal chemistry research (E. M. Flefel et al., 2018).

Antimicrobial and Antifungal Activities

- Derivatives synthesized from similar compounds have been explored for their antibacterial and antifungal properties. This research contributes to the search for new antimicrobial agents, crucial for addressing resistant bacterial strains (S. Y. Hassan, 2013).

Methylation Techniques

- Research on the methylation of heterocyclic compounds containing NH, SH, and/or OH groups, including those similar to the compound , has enhanced the understanding of selective methylation processes. This is vital for the modification of heterocyclic compounds, improving their pharmacological profiles (B. Stanovnik et al., 1981).

Mécanisme D'action

Target of Action

The compound, also known as “methyl 3-{2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate”, is a derivative of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine Similar compounds have been shown to interact with dna , suggesting that this compound may also target DNA or associated proteins.

Mode of Action

Similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives have been shown to intercalate with dna . This suggests that the compound could interact with its targets, possibly DNA or associated proteins, leading to changes in their structure or function.

Propriétés

IUPAC Name |

methyl 3-[[2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4/c1-14-7-8-16(11-15(14)2)19-9-10-20-26-27(23(31)28(20)25-19)13-21(29)24-18-6-4-5-17(12-18)22(30)32-3/h4-12H,13H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRSSEXORWBMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(=O)OC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2458857.png)

![5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2458861.png)

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2458862.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2458866.png)

![(2Z)-2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2458870.png)

![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2458871.png)

![1-Benzyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2458876.png)

![5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458877.png)

![3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2458879.png)